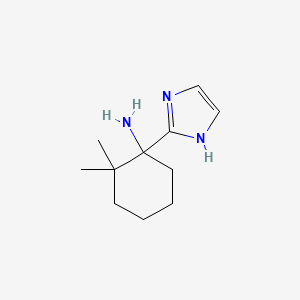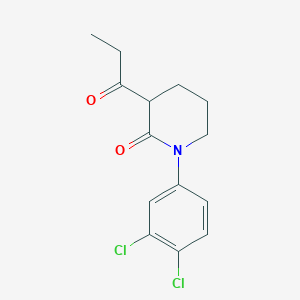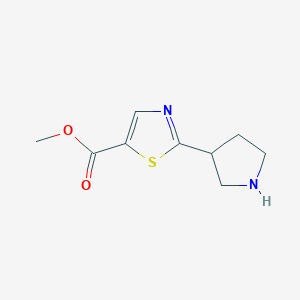
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxan-4-yl group and the tert-butyl ester makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxan-4-yl group: This step may involve the use of oxirane or other cyclic ethers in the presence of a suitable catalyst.
Formylation: The formyl group can be introduced using formylating agents such as formic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for pyrazole ring formation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development: Pyrazole derivatives are often explored for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.
Medicine
Therapeutic agents: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxan-4-yl group and the pyrazole ring are likely involved in binding interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-formyl-1H-pyrazole-3-carboxylate: Lacks the oxan-4-yl group.
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylate: Different position of the carboxylate group.
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide: Amide instead of ester.
Uniqueness
The presence of the oxan-4-yl group in tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate makes it unique compared to other pyrazole derivatives. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 5-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-8-11(9-17)16(15-12)10-4-6-19-7-5-10/h8-10H,4-7H2,1-3H3 |
InChI Key |
ODJGRKPKLWUPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)











![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)
